molecular formula C60H58N6O4 B15212772 (Dhqd)2-DP-phal

(Dhqd)2-DP-phal

Cat. No.: B15212772
M. Wt: 927.1 g/mol
InChI Key: IFFBDGTYRYWVFH-WPLKFCNXSA-N
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Description

The compound (Dhqd)2-DP-phal, also known as dihydroquinidine 1,4-phthalazinediyl diether, is a well-known Cinchona alkaloid-based dimer. It is widely used as a chiral catalyst in asymmetric reactions, particularly in the Sharpless asymmetric dihydroxylation reaction. This compound is highly efficient and broadly applicable, making it a valuable tool in synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dhqd)2-DP-phal typically involves the reaction of dihydroquinidine with 1,4-phthalazinediyl chloride under basic conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base like potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(Dhqd)2-DP-phal undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Dhqd)2-DP-phal has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Dhqd)2-DP-phal involves its role as a chiral ligand in catalytic reactions. In the Sharpless asymmetric dihydroxylation reaction, it forms a complex with osmium tetroxide, which then reacts with alkenes to form vicinal diols. The chiral environment provided by this compound ensures high enantioselectivity in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Dhqd)2-DP-phal is unique due to its high efficiency and broad applicability as a chiral catalyst. Its ability to provide high enantioselectivity in various asymmetric reactions makes it a valuable tool in synthetic organic chemistry .

Properties

Molecular Formula

C60H58N6O4

Molecular Weight

927.1 g/mol

IUPAC Name

4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-1-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-6,7-diphenylphthalazine

InChI

InChI=1S/C60H58N6O4/c1-5-37-35-65-27-23-41(37)29-55(65)57(45-21-25-61-53-19-17-43(67-3)31-49(45)53)69-59-51-33-47(39-13-9-7-10-14-39)48(40-15-11-8-12-16-40)34-52(51)60(64-63-59)70-58(56-30-42-24-28-66(56)36-38(42)6-2)46-22-26-62-54-20-18-44(68-4)32-50(46)54/h5-22,25-26,31-34,37-38,41-42,55-58H,1-2,23-24,27-30,35-36H2,3-4H3/t37?,38?,41?,42?,55?,56?,57-,58?/m0/s1

InChI Key

IFFBDGTYRYWVFH-WPLKFCNXSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC

Origin of Product

United States

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